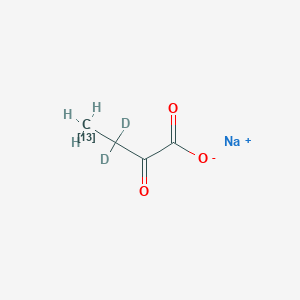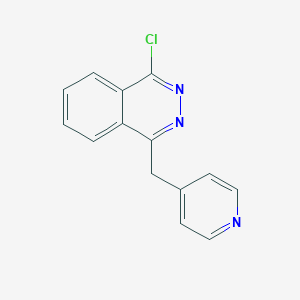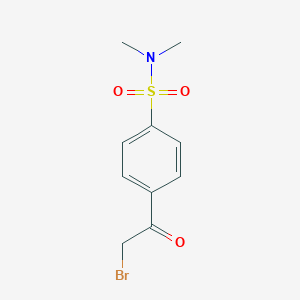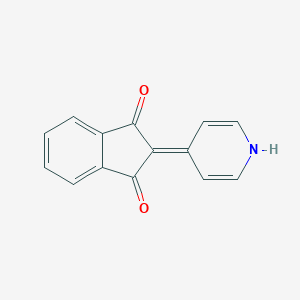
(R)-2-(Piperidin-2-yl)ethanol
Overview
Description
(R)-2-(Piperidin-2-yl)ethanol is a compound of interest in the synthesis of various organic molecules, demonstrating versatile applications in medicinal chemistry and organic synthesis due to its unique structural features and functional groups.
Synthesis Analysis
The synthesis of related piperidin-2-yl ethanol derivatives involves efficient oxidation and reduction processes. For instance, an efficient preparation method involves the oxidation of (2′R)-(−)-2′-phenyl-2′-(piperidin-1-yl)ethanol to generate the corresponding piperidin-2-one, followed by further synthesis steps to create (2′S,3R)-(+)-stenusine, showcasing the compound's potential for complex organic synthesis (Castro-C. et al., 2005).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including (R)-2-(Piperidin-2-yl)ethanol, has been characterized by various analytical techniques, including X-ray diffraction. These analyses reveal the compound's stereochemistry and conformations essential for its reactivity and interactions (Dega‐Szafran et al., 2017).
Chemical Reactions and Properties
Chemical transformations of (R)-2-(Piperidin-2-yl)ethanol derivatives involve various reactions, including kinetic resolution and stereocenter discrimination, to obtain enantiomerically enriched products. These reactions are pivotal for the synthesis of biologically active molecules and highlight the compound's versatility (Angoli et al., 2003).
Physical Properties Analysis
The physical properties of (R)-2-(Piperidin-2-yl)ethanol and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and hydrogen bonding capabilities. X-ray diffraction and spectroscopic analyses contribute to understanding these properties and their implications on solubility and stability (Dega‐Szafran et al., 2017).
Chemical Properties Analysis
The chemical properties of (R)-2-(Piperidin-2-yl)ethanol, including its reactivity in various organic reactions, are foundational for its use in synthesizing complex organic molecules. Studies on its chemical behavior under different conditions help in tailoring synthesis routes for target molecules with desired functionalities (Perdicchia et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-[(2R)-piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHDBHDZSMGHKF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














